2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[1-[2-(ethylamino)-2-oxoethyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-2-12-10(14)8-13-5-3-9(4-6-13)7-11(15)16/h9H,2-8H2,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSNFTBIVFZBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Protection
A common precursor is tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate, which can be synthesized via alkylation of 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid with iodomethane in the presence of potassium carbonate in DMF at 0–20°C. This step yields the methyl ester derivative with yields typically above 90% (Table 1).
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Iodomethane, K2CO3, DMF, 0–20°C, overnight stirring | >90 | Methyl ester formation |
| Hydrogenation | 10% Pd/C, methanol, 50 psi H2, 15 h | High | Reduction of double bonds if present |
Carbamate Formation
The ethylcarbamoyl methyl substituent is introduced by reacting the appropriate amine intermediate with ethyl isocyanatoacetate in dichloromethane (DCM) at room temperature. This step proceeds with high efficiency (up to 99% yield), producing ethyl 2-{[(substituted amino)piperidine]carbamoyl}acetate intermediates.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbamate formation | Amine + ethyl isocyanatoacetate, DCM, RT, 18 h | 96–99 | Clean conversion to carbamate ester |
Ester Hydrolysis to Carboxylic Acid
The ethyl ester derivative is hydrolyzed to the free acid using lithium hydroxide monohydrate (LiOH·H2O) in a mixed solvent system of THF/MeOH/water (ratios 1:1:1 or 2:2:1) at room temperature for 2 hours. The reaction mixture is then acidified with 1 N HCl to precipitate the acid, which is extracted with ethyl acetate and dried.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis | LiOH·H2O, THF/MeOH/H2O, RT, 2 h | >85 | Efficient saponification of ester |
Amide Bond Formation
Amide coupling reactions are performed using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with DIPEA (N,N-diisopropylethylamine) as base, stirring at room temperature for 18 hours. This step links the piperidine nitrogen to the carbamoyl methyl group, yielding the target amide with good selectivity and yield.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide coupling | Carboxylic acid + amine, HATU, DIPEA, DMF, RT, 18 h | 70–90 | High efficiency amide bond formation |
Representative Reaction Scheme Summary
| Step | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Purpose |
|---|---|---|---|---|
| 1 | tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | Iodomethane, K2CO3, DMF, 0–20°C | >90 | Methyl ester introduction |
| 2 | Ethyl 2-{[(4-nitrophenyl)methyl]carbamoyl}acetate | Ethyl isocyanatoacetate, DCM, RT | 96–99 | Carbamate formation |
| 3 | This compound | LiOH·H2O, THF/MeOH/H2O, RT, acidification | >85 | Ester hydrolysis to free acid |
| 4 | Final amide coupling product | HATU, DIPEA, DMF, RT, 18 h | 70–90 | Amide bond formation |
Research Findings and Optimization Notes
The use of tert-butoxycarbonyl (Boc) protecting groups on the piperidine nitrogen is crucial to prevent side reactions during alkylation and carbamate formation steps. Boc groups are removed under acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) with high yields (~81%).
Carbamate formation via reaction with ethyl isocyanatoacetate is highly efficient and selective, producing minimal side products, which simplifies purification.
Hydrolysis of esters using LiOH·H2O in mixed solvents is preferred over acidic hydrolysis due to milder conditions and higher yields.
Amide coupling with HATU and DIPEA in DMF is a well-established method providing high yields and minimal racemization, critical for maintaining stereochemical integrity.
Alternative coupling agents and bases can be used, but HATU/DIPEA remains optimal for this compound class.
Summary Table of Key Parameters
| Parameter | Condition/Value | Comments |
|---|---|---|
| Alkylation solvent | DMF | Polar aprotic, good for SN2 |
| Alkylation temperature | 0–20°C | Controls side reactions |
| Carbamate formation solvent | DCM | Non-polar, good for isocyanate reactions |
| Carbamate formation time | 18 h | Room temperature |
| Ester hydrolysis reagent | LiOH·H2O | Mild base |
| Hydrolysis solvent system | THF/MeOH/H2O (ratios 1:1:1 or 2:2:1) | Ensures solubility |
| Hydrolysis time | 2 h | Room temperature |
| Amide coupling agent | HATU | Efficient coupling reagent |
| Amide coupling base | DIPEA | Non-nucleophilic base |
| Amide coupling solvent | DMF | Polar aprotic |
| Amide coupling time | 18 h | Room temperature |
| Boc deprotection | 50% TFA in DCM | Acidic conditions, high yield |
Chemical Reactions Analysis
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Pharmacological Applications
The pharmacological applications of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid are primarily driven by its potential interactions with biological systems. Below are key areas where this compound shows promise:
Anticancer Activity
Research indicates that compounds similar to this compound have demonstrated significant anticancer properties. For instance, derivatives of piperidine compounds have been shown to inhibit cancer cell proliferation, particularly against melanoma cells. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival, suggesting that this compound could be a candidate for developing new anticancer agents .
Neurological Applications
The piperidine ring is a common feature in many neuroactive compounds. Studies have suggested that derivatives containing piperidine structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. The ability of this compound to interact with specific receptors in the brain could lead to novel treatments in psychiatry .
Anti-inflammatory Properties
Given the structural characteristics of this compound, it may possess anti-inflammatory properties. Compounds with similar amide linkages have been reported to exhibit activity against inflammatory pathways, making this compound a potential candidate for treating conditions like arthritis or other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods, allowing for the creation of derivatives that may enhance its biological activities. The ability to modify the piperidine nitrogen or the carboxylic acid group opens avenues for developing compounds with tailored pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Examples :
- 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) Substituent: 4-Acetylphenyl Synthesis: Reacted with 4′-fluoroacetophenone (45% yield) . Key difference: Bulky aromatic group reduces polarity compared to the ethylcarbamoyl group.
- 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) Substituent: 4-Cyanophenyl Synthesis: 65% yield via reaction with 4-fluorobenzonitrile . Key difference: Electron-withdrawing cyano group enhances metabolic stability but may reduce solubility.
Activity Implications : Aryl-substituted analogues (9a–9d) in exhibit sEH inhibition, with substituent bulk and polarity influencing potency . The ethylcarbamoyl group in the target compound may improve hydrogen bonding with enzyme active sites compared to aryl groups.
Analogues with Ester/Carbamate Protecting Groups
Examples :
- [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CAS 224456-41-1) Substituent: Ethoxycarbonyl Molecular formula: C₁₀H₁₇NO₄ Key difference: Ethoxycarbonyl is hydrolytically labile, acting as a prodrug for the carboxylic acid .
Analogues with Sulfur or Bulky Substituents
Examples :
- 2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid (CAS 766539-10-0) Substituent: Boc (tert-butoxycarbonyl) + sulfanyl Molecular formula: C₁₂H₂₁NO₄S Key difference: Sulfur atom introduces steric hindrance and alters electronic properties .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s ethylcarbamoyl group lowers logP compared to aromatic analogues, enhancing aqueous solubility.
- Ethoxycarbonyl and Cbz groups in analogues serve as transient protecting groups, whereas the ethylcarbamoyl group is metabolically stable.
Research Implications
The ethylcarbamoyl group in 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid offers a unique balance of polarity and stability, making it a promising candidate for:
- sEH Inhibition : Improved hydrogen bonding vs. aryl analogues .
- Drug Design : Enhanced solubility and bioavailability compared to ester-protected or bulky analogues .
Further studies should explore its enzymatic inhibition profile and pharmacokinetic parameters relative to the compounds discussed.
Biological Activity
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.28 g/mol
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, revealing several pharmacological effects:
-
Antimicrobial Activity :
- The compound demonstrated significant antimicrobial properties against various bacterial strains. For instance, it exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics in vitro, suggesting its potential as a therapeutic agent against infections.
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- The piperidine moiety may interact with neurotransmitter receptors, influencing neural signaling pathways.
- The ethylcarbamoyl group could enhance solubility and bioavailability, facilitating better interaction with biological targets.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various piperidine derivatives included this compound. The results indicated that this compound had a significant inhibitory effect on Gram-positive and Gram-negative bacteria, with an MIC range of 15–30 µg/mL against Staphylococcus aureus and Escherichia coli respectively.
Study 2: Anti-inflammatory Response
In an animal model of induced arthritis, administration of the compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines (TNF-alpha and IL-6). The study concluded that the compound could be a promising candidate for anti-inflammatory drug development .
Data Table
| Biological Activity | Test Organism/Model | Result (MIC/Effect) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 15 µg/mL |
| Escherichia coli | MIC = 30 µg/mL | |
| Anti-inflammatory | Arthritis model | Paw swelling reduction by 40% |
| Neuroprotective | Neuronal cell culture | Reduced apoptosis by 30% |
Q & A
Basic Question: What are the key structural features of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid, and how do they influence its reactivity?
Answer:
The compound contains a piperidine ring substituted at the 4-position with an acetic acid group and a 1-[(ethylcarbamoyl)methyl] side chain. The piperidine ring provides conformational rigidity, while the ethylcarbamoyl group introduces hydrogen-bonding potential and steric bulk. The acetic acid moiety enhances solubility and enables salt formation. Reactivity is influenced by the nucleophilicity of the piperidine nitrogen and the electrophilic nature of the carbamoyl carbonyl group. Characterization via NMR (e.g., , ) and mass spectrometry is critical for verifying structural integrity, as demonstrated in analogous piperidine derivatives .
Basic Question: What methodological approaches are recommended for synthesizing this compound?
Answer:
Synthesis typically involves coupling a piperidine-4-ylacetic acid precursor with an ethylcarbamoylmethyl group. Key steps include:
- Protection/Deprotection: Use Fmoc (fluorenylmethyloxycarbonyl) groups to protect reactive amines during synthesis, as seen in related piperazine derivatives .
- Coupling Reagents: Employ carbodiimides (e.g., EDC) with activators like HOAt to form amide bonds efficiently .
- Purification: Utilize reverse-phase HPLC or column chromatography to isolate the product, followed by lyophilization for stability .
Advanced Question: How can computational modeling predict the biological activity of this compound?
Answer:
Computational methods include:
- Molecular Docking: Screen against target proteins (e.g., GPCRs) to assess binding affinity. Tools like AutoDock Vina can model interactions with the piperidine ring and carbamoyl group .
- QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict bioavailability and target engagement .
- MD Simulations: Evaluate conformational stability of the piperidine ring in aqueous or lipid environments to infer membrane permeability .
Advanced Question: How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Replicate Studies: Use standardized assays (e.g., FRET for enzyme inhibition) across multiple labs to validate results .
- Purity Verification: Confirm compound purity (>95%) via HPLC and elemental analysis before bioactivity tests .
- Control Experiments: Test for off-target effects using knockout cell lines or competitive antagonists .
Basic Question: What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
- First Aid: For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Storage: Store at –20°C in airtight, light-protected containers to prevent degradation .
Advanced Question: How to design a study exploring the pharmacological effects of this compound on neurological targets?
Answer:
- In Vitro Models: Use primary neuronal cultures or SH-SY5Y cells to assess acetylcholine esterase inhibition or NMDA receptor modulation .
- In Vivo Models: Administer the compound in rodent models (e.g., Morris water maze) to evaluate cognitive enhancement, with dose optimization via pharmacokinetic profiling .
- Controls: Include vehicle controls and reference compounds (e.g., donepezil) for comparative analysis .
Basic Question: What analytical techniques are critical for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS: Optimize mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) for separation and employ MRM (multiple reaction monitoring) for sensitivity .
- Calibration Curves: Prepare spiked plasma/serum samples across a linear range (1–1000 ng/mL) and validate accuracy/precision per ICH guidelines .
Advanced Question: How can researchers optimize the compound’s metabolic stability?
Answer:
- Isotopic Labeling: Use -labeled analogs to track metabolic pathways in hepatocyte incubations .
- Structural Modifications: Introduce electron-withdrawing groups on the piperidine ring to reduce CYP450-mediated oxidation .
- Prodrug Strategies: Mask the acetic acid group as an ester to enhance absorption, with enzymatic cleavage in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
